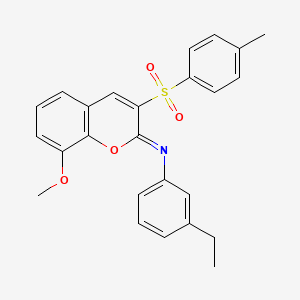
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, also known as EMT, is a small molecule that has been studied extensively for its potential use in cancer treatment. EMT is a derivative of the natural compound coumarin, and has been shown to have potent anti-tumor activity in various cancer cell lines.
Mécanisme D'action
The mechanism of action of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways involved in cancer cell proliferation and survival. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to inhibit the activity of the protein kinase AKT, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer therapeutic. However, (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to have some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are a number of future directions for research on (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline. One area of interest is the development of more efficient synthesis methods for (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline and related compounds. Another area of interest is the further characterization of the mechanism of action of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, which could lead to the development of more targeted cancer therapies. Additionally, there is interest in exploring the potential use of (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Méthodes De Synthèse
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized through a multi-step process involving the reaction of coumarin with various reagents. One common method involves the reaction of 8-methoxy-2H-chromen-2-one with tosyl chloride to form the tosylate derivative, which is then reacted with ethylamine to form the final product.
Applications De Recherche Scientifique
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. (Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has also been shown to inhibit tumor growth in animal models of cancer.
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-4-18-7-5-9-20(15-18)26-25-23(31(27,28)21-13-11-17(2)12-14-21)16-19-8-6-10-22(29-3)24(19)30-25/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLLDAMJMUBPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-ethyl-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)

![N,N-diethyl-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2727898.png)

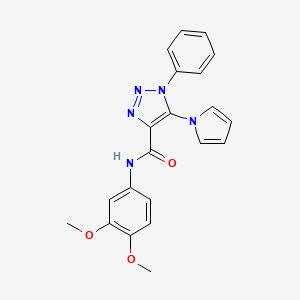
![Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2727902.png)
![(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2727904.png)
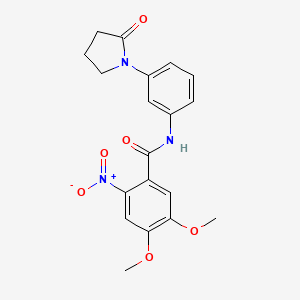
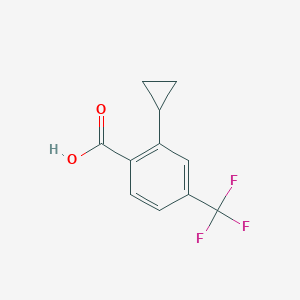
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2727911.png)
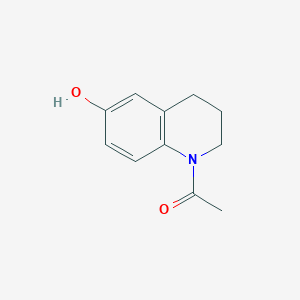
![Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2727914.png)

![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2727918.png)